N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide
Description
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and a carboxamide group, which is known for its stability and reactivity.
Properties
IUPAC Name |
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(11-22,12-7-3-2-4-8-12)19-17(24)15-13-9-5-6-10-14(13)16(23)21-20-15/h5-6,9-10,12,22H,2-4,7-8,11H2,1H3,(H,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRXLULRZXNVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCCCC1)NC(=O)C2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate dinitrile compounds under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the phthalazine derivative with an amine, such as cyclohexylamine, under dehydrating conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the phthalazine core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its stable structure and functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. For example, the carboxamide group can form hydrogen bonds with amino acid residues in the active site of an enzyme, inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)pyridine-2-carboxamide
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- N-(2-cyclohexyl-1-hydroxypropan-2-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-(2-cyclohexyl-1-hydroxypropan-2-yl)-4-oxo-3H-phthalazine-1-carboxamide is unique due to its phthalazine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
